molecular formula C7H8N2O B7810326 1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B7810326
M. Wt: 136.15 g/mol
InChI Key: RCTLNIIGJAMFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has the molecular formula C7H8N2O and a molecular weight of 136.151 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be synthesized through a series of chemical reactions involving cyclization and condensation processes. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include cyclopentanone, urea, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be compared with other similar compounds, such as:

    1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-2-one: A similar compound with a different substitution pattern.

    Cyclopentapyrimidine derivatives: Various derivatives with different functional groups and biological activities.

The uniqueness of 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTLNIIGJAMFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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